N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
Description
N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide is a complex organic compound featuring a thiazole ring, a pyrazole ring, and various functional groups
Properties
IUPAC Name |
N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS2/c1-7(2)10-9(6-15-18-10)11(19)17-13-16-8(3)12(21-13)20-5-4-14/h6-7H,5H2,1-3H3,(H,15,18)(H,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQALVECQGQYOET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C2=C(NN=C2)C(C)C)SCC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Cyanomethylsulfanyl Group: This step involves the nucleophilic substitution of a halomethylthiazole with a cyanide source, such as sodium cyanide, in the presence of a suitable solvent like dimethylformamide (DMF).
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via the condensation of hydrazines with 1,3-diketones under reflux conditions.
Coupling of Thiazole and Pyrazole Rings: The final step involves coupling the thiazole and pyrazole intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent such as dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to handle larger quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The thiazole and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for reduction.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, the compound can be studied for its potential as a bioactive molecule. Its thiazole and pyrazole rings are known to exhibit various biological activities, including antimicrobial and anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and pyrazole rings can bind to active sites, inhibiting or modulating the activity of these targets. The cyanomethylsulfanyl group may enhance binding affinity or specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(methylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
- N-[5-(ethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide
Uniqueness
The presence of the cyanomethylsulfanyl group in N-[5-(cyanomethylsulfanyl)-4-methyl-1,3-thiazol-2-yl]-5-propan-2-yl-1H-pyrazole-4-carboxamide distinguishes it from similar compounds. This group can significantly alter the compound’s chemical reactivity and biological activity, making it a unique candidate for further research and development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
